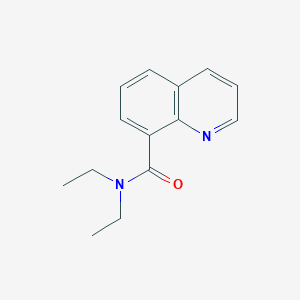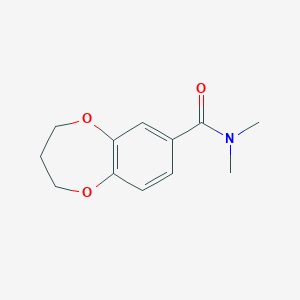
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been used as a recreational drug due to its euphoric and stimulant effects. MDPV is a potent stimulant that acts on the central nervous system and has been found to have a high potential for abuse and addiction. In recent years, there has been increasing interest in MDPV due to its potential as a research tool in the field of neuroscience.
Wirkmechanismus
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, which produces the euphoric and stimulant effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for the dopamine transporter, which makes it a potent stimulant.
Biochemical and Physiological Effects
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including euphoria, increased alertness, and decreased appetite. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high potential for abuse and addiction, which makes it a dangerous substance.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages as a research tool, including its potency and selectivity for the dopamine transporter. It has been found to produce robust effects in animal studies, which makes it a useful tool for investigating the effects of stimulants on the brain and behavior. However, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one also has several limitations, including its potential for abuse and addiction and its lack of selectivity for other targets in the brain.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one, including the development of new synthetic cathinones with improved selectivity and safety profiles. There is also a need for further research on the molecular mechanisms of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones. Additionally, there is a need for further research on the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and behavior, as well as the potential for addiction and abuse. Finally, there is a need for further research on the potential therapeutic uses of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one and other synthetic cathinones.
Synthesemethoden
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized from piperonal, which is a common precursor for many synthetic cathinones. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one involves several steps, including the reduction of piperonal to 3,4-methylenedioxyphenyl-2-nitropropene, followed by the reduction of the nitro group to an amine, and the subsequent cyclization of the amine with thiophene-2-carboxylic acid to form 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used as a research tool in the field of neuroscience due to its ability to interact with the dopamine transporter and the norepinephrine transporter, which are important targets for many psychoactive substances. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been found to have a high affinity for these transporters, which makes it a potent stimulant. 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one has been used in animal studies to investigate the effects of stimulants on the brain and behavior. It has also been used in vitro to study the molecular mechanisms of action of stimulants.
Eigenschaften
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-14-6-2-7-15(9-8-14)13(16)4-3-12-5-10-17-11-12/h5,10-11H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRWGWNXTZKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
